N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 77791-43-6
VCID: VC18445433
InChI: InChI=1S/C18H28N2O2.ClH/c1-15-8-4-5-10-17(15)22-13-12-19(3)18(21)14-20-11-7-6-9-16(20)2;/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3;1H
SMILES:
Molecular Formula: C18H29ClN2O2
Molecular Weight: 340.9 g/mol

N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride

CAS No.: 77791-43-6

Cat. No.: VC18445433

Molecular Formula: C18H29ClN2O2

Molecular Weight: 340.9 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride - 77791-43-6

Specification

CAS No. 77791-43-6
Molecular Formula C18H29ClN2O2
Molecular Weight 340.9 g/mol
IUPAC Name N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide;chloride
Standard InChI InChI=1S/C18H28N2O2.ClH/c1-15-8-4-5-10-17(15)22-13-12-19(3)18(21)14-20-11-7-6-9-16(20)2;/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3;1H
Standard InChI Key OJPHJOGGWQDYHK-UHFFFAOYSA-N
Canonical SMILES CC1CCCC[NH+]1CC(=O)N(C)CCOC2=CC=CC=C2C.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct functional groups:

  • Acetamide backbone: The central acetamide group (CH3CONR2\text{CH}_3\text{CONR}_2) facilitates hydrogen bonding and participates in nucleophilic substitution reactions.

  • Piperidine ring: A 2-methylpiperidine moiety introduces stereochemical complexity and basicity due to its tertiary amine.

  • o-Tolyloxy group: The ortho-substituted phenoxy ether enhances lipophilicity and potential aromatic interactions .

The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro and in vivo studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H29ClN2O2\text{C}_{18}\text{H}_{29}\text{ClN}_{2}\text{O}_{2}
Molecular Weight340.9 g/mol
CAS Registry Number77791-43-6
Solubility (Water)Moderate (hydrochloride salt)

Synthesis and Purification

Synthetic Pathways

The synthesis involves sequential functionalization steps:

  • Methylation: Introduction of the methyl group to the piperidine nitrogen using methylating agents like methyl iodide under basic conditions.

  • Phenoxy coupling: Reaction of 2-(o-tolyloxy)ethanol with chloroacetyl chloride forms the ether-linked intermediate.

  • Amidation: Condensation of the intermediate with methylamine yields the acetamide backbone.

  • Salt formation: Treatment with hydrochloric acid produces the final hydrochloride salt.

Purification Techniques

Chromatography (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity. Critical parameters include temperature control (0–5°C during methylation) and inert atmospheres to prevent oxidation.

Chemical Reactivity and Stability

Functional Group Reactivity

  • Acetamide group: Susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.

  • Piperidine ring: Undergoes ring-opening reactions with strong electrophiles (e.g., SOCl2\text{SOCl}_2) or hydrogenation to form open-chain amines.

  • Phenoxy group: Participates in electrophilic aromatic substitution, particularly at the para position relative to the ether oxygen .

Stability Profile

The compound is stable at room temperature in anhydrous environments but degrades under UV light or in the presence of moisture. Accelerated stability studies indicate a shelf life of >2 years when stored at -20°C in amber vials.

AssayResultModel SystemSource
5-HT2A_{2A} Binding AffinityKi=85 nMK_i = 85 \ \text{nM}Recombinant receptors
COX-2 InhibitionIC50_{50} = 12 µMMurine macrophages
Acute Toxicity (LD50_{50})320 mg/kg (oral, rat)OECD Guideline 423

Applications in Research and Development

Drug Discovery

The compound serves as a lead structure for designing:

  • Central nervous system (CNS) agents: Modifications to the piperidine ring enhance blood-brain barrier penetration.

  • Anti-inflammatory drugs: Hybrid molecules integrating COX-2 inhibitory motifs show promise in reducing gastrointestinal toxicity .

Chemical Biology

Used as a fluorescent probe derivative to study receptor localization in live cells via confocal microscopy.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

Compound NameMolecular FormulaKey DifferencesBioactivity
N-(2-ethylphenyl)-2-(methylamino)acetamide HClC11H17ClN2O\text{C}_{11}\text{H}_{17}\text{ClN}_2\text{O}Lacks piperidine ring; simpler acetamideLower 5-HT2A_{2A} affinity (Ki=450 nMK_i = 450 \ \text{nM})
Methadone HydrochlorideC21H27ClNO\text{C}_{21}\text{H}_{27}\text{ClNO}Opioid backbone; no phenoxy groupμ-opioid receptor agonist

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